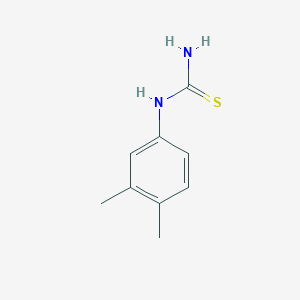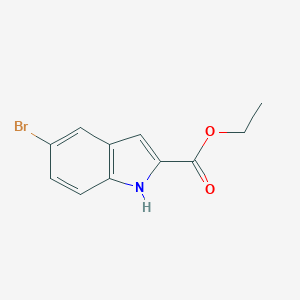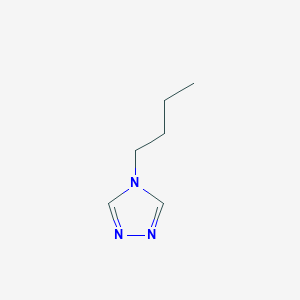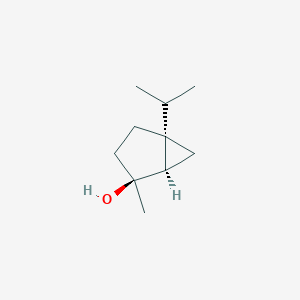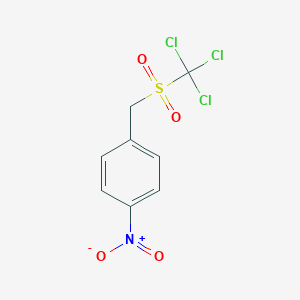
4-Nitrobenzyl trichloromethyl sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrobenzyl trichloromethyl sulfone is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as NBD chloride and is commonly used as a fluorescent probe in biochemical and physiological studies. In
作用機序
The mechanism of action of 4-Nitrobenzyl trichloromethyl sulfone involves the formation of a covalent bond between the compound and the target molecule. This covalent bond results in the formation of a stable adduct that can be detected using fluorescence spectroscopy. The fluorescence intensity of the adduct is directly proportional to the amount of target molecule present in the sample.
生化学的および生理学的効果
4-Nitrobenzyl trichloromethyl sulfone has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not affect the viability or function of cells and can be used in live-cell imaging studies. However, it is important to note that the compound can react with other nucleophiles in the sample, leading to non-specific labeling.
実験室実験の利点と制限
The main advantage of using 4-Nitrobenzyl trichloromethyl sulfone in lab experiments is its high sensitivity and specificity for labeling target molecules. It can be used in a wide range of applications, including live-cell imaging, protein-protein interaction studies, and enzyme kinetics studies. However, the compound has some limitations, including non-specific labeling and the need for specialized equipment for fluorescence detection.
将来の方向性
There are several future directions for research on 4-Nitrobenzyl trichloromethyl sulfone. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for the compound, such as in drug discovery and diagnostics. Additionally, further studies are needed to better understand the limitations of the compound and to develop strategies to overcome these limitations.
Conclusion:
In summary, 4-Nitrobenzyl trichloromethyl sulfone is a valuable tool for scientific research due to its unique properties as a fluorescent probe. The compound has been widely used in various biochemical and physiological studies and has potential for further development in the future. However, it is important to carefully consider the advantages and limitations of the compound when using it in lab experiments.
合成法
The synthesis of 4-Nitrobenzyl trichloromethyl sulfone involves the reaction of 4-nitrobenzyl alcohol with thionyl chloride in the presence of dimethylformamide. The resulting product is then treated with triphenylphosphine and carbon tetrachloride to obtain 4-Nitrobenzyl trichloromethyl sulfone. This synthesis method has been widely used in various research studies.
科学的研究の応用
4-Nitrobenzyl trichloromethyl sulfone has been used as a fluorescent probe in various biochemical and physiological studies. It is commonly used to label proteins, nucleic acids, and lipids in cells and tissues. This compound has also been used to study the kinetics of enzyme reactions, protein-protein interactions, and cellular signaling pathways.
特性
CAS番号 |
15894-01-6 |
|---|---|
製品名 |
4-Nitrobenzyl trichloromethyl sulfone |
分子式 |
C8H6Cl3NO4S |
分子量 |
318.6 g/mol |
IUPAC名 |
1-nitro-4-(trichloromethylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H6Cl3NO4S/c9-8(10,11)17(15,16)5-6-1-3-7(4-2-6)12(13)14/h1-4H,5H2 |
InChIキー |
MIHZYBSIFQUIEI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CS(=O)(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1CS(=O)(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
同義語 |
p-Nitrobenzyltrichloromethyl sulfone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



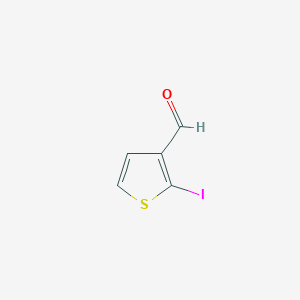

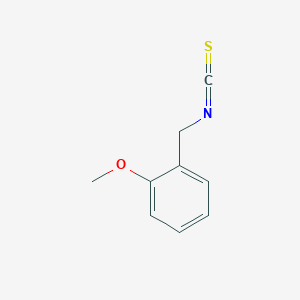
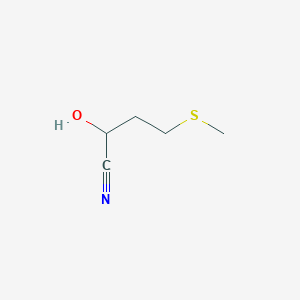

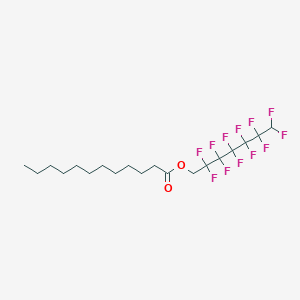
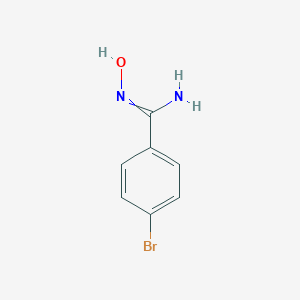
![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)
![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)
